molecular formula C7H7Br2N B084101 3,5-Dibromo-4-methylaniline CAS No. 13194-73-5

3,5-Dibromo-4-methylaniline

Cat. No. B084101
CAS RN: 13194-73-5
M. Wt: 264.94 g/mol
InChI Key: AQZDIKCNODUMNY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 3,5-Dibromo-4-methylaniline often involves palladium-catalyzed reactions. For example, Rizwan et al. (2021) described the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs through Suzuki cross-coupling reactions, achieving high yields and incorporating various functional moieties (Rizwan et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds related to 3,5-Dibromo-4-methylaniline can be studied using density functional theory (DFT). Rizwan et al. (2021) performed DFT investigations on synthesized analogues to determine their structural characteristics and calculated various reactivity descriptors like ionization energy, electron affinity, and chemical hardness (Rizwan et al., 2021).

Chemical Reactions and Properties

The Suzuki cross-coupling reactions used in the synthesis of similar compounds demonstrate the chemical reactivity of these molecules. This process allows for the incorporation of different functional groups, significantly affecting the compound's chemical properties (Rizwan et al., 2021).

Scientific Research Applications

  • Synthesis of 1,7-dihalo Tröger’s base isomers

    • Scientific Field: Organic Chemistry .
    • Application Summary: 3,5-Dibromo-4-methylaniline is used in the synthesis of 1,7-dihalo Tröger’s base isomers .
  • Investigation of reactions with O2 by ion-trap mass spectrometry

    • Scientific Field: Physical Chemistry .
    • Application Summary: 3,5-Dibromo-4-methylaniline is suitable for use to investigate the reactions of distonic 4-(N,N,N-trimethylammonium)-2-methylphenyl and 5-(N,N,N-trimethylammonium)-2-methylphenyl radical cations with O2 by ion-trap mass spectrometry .
  • Pharmaceutical Intermediate
    • Scientific Field: Pharmaceutical Chemistry .
    • Application Summary: 3,5-Dibromo-4-methylaniline is used as a pharmaceutical intermediate . An intermediate is a substance produced during the middle stages of a chemical synthesis, which is then used to produce the final product.
  • Chemical Synthesis
    • Scientific Field: Chemical Engineering .
    • Application Summary: 3,5-Dibromo-4-methylaniline is used in various chemical synthesis processes .

Safety And Hazards

3,5-Dibromo-4-methylaniline is harmful if swallowed and causes skin and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

3,5-dibromo-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N/c1-4-6(8)2-5(10)3-7(4)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZDIKCNODUMNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426762
Record name 3,5-Dibromo-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-4-methylaniline

CAS RN

13194-73-5
Record name 3,5-Dibromo-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dibromo-4-methylaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
A Herrmann, T Weil, V Sinigersky… - … A European Journal, 2001 - Wiley Online Library
A novel synthesis is presented of a fourfold ethynyl‐substituted perylene diimide dye 4, which acts as a core molecule for the buildup of polyphenylene dendrimers. Around the …
A Basak, Y Abouelhassan… - Organic & Biomolecular …, 2015 - pubs.rsc.org
Small molecules capable of eradicating non-replicating bacterial biofilms are of great importance to human health as conventional antibiotics are ineffective against these surface-…
Number of citations: 35 pubs.rsc.org
R He, J Wang, ZH Yu, JS Moyers… - Journal of medicinal …, 2022 - ACS Publications
Protein tyrosine phosphatases constitute an important class of drug targets whose potential has been limited by the paucity of drug-like small-molecule inhibitors. We recently described …
Number of citations: 3 pubs.acs.org
R Stangenberg, D Türp, K Müllen - Tetrahedron, 2014 - Elsevier
Fully aromatic rigid dendrimers have been synthesized at room temperature based on two different ‘click’-reactions: The dendronization was carried out via the copper catalyzed azide–…
Number of citations: 13 www.sciencedirect.com
J Chae - 2004 - dspace.mit.edu
Chapter 1. PALLADIUM-CATALYZED REGIOSELECTIVE HYDRODEBROMINATION OF DIBROMOINDOLES A novel approach to the selective preparation of 4-bromoindoles has been …
Number of citations: 2 dspace.mit.edu
LA Tobin, C Robert, P Nagaria, S Chumsri… - Molecular Cancer …, 2012 - AACR
Although hereditary breast cancers have defects in the DNA damage response that result in genomic instability, DNA repair abnormalities in sporadic breast cancers have not been …
Number of citations: 103 aacrjournals.org
LL Hoffman - 2010 - getd.libs.uga.edu
In order to improve the identification of crosslinked species within a complex mixture, mass defect label technology can be employed. The improvement is based upon the addition of a …
Number of citations: 4 getd.libs.uga.edu
D Türp - 2012 - openscience.ub.uni-mainz.de
In dieser Arbeit wurde die Frage untersucht, inwieweit die divergente Synthese von starren dendritischen Gerüsten genutzt werden kann, um die Eigenschaften von Salzen und Ionen …
Number of citations: 3 openscience.ub.uni-mainz.de
NK Dutta, R He, ML Pinn, Y He, F Burrows… - ACS infectious …, 2016 - ACS Publications
Novel drugs are required to shorten the duration of treatment for tuberculosis (TB) and to combat the emergence of drug resistance. One approach has been to identify and target …
Number of citations: 44 pubs.acs.org

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